Absolute Configuration by X-ray Crystallography for 4-Oxazolidinone, 2,5-diphenyl- Enables Definitive Stereochemical Assignments
Unlike many oxazolidinone derivatives for which absolute configuration must be inferred from NMR or CD spectroscopy, 4-Oxazolidinone, 2,5-diphenyl- has a fully resolved X-ray crystal structure that provides definitive stereogeometry and absolute configuration [1]. In contrast, related 2-oxazolidinone chiral auxiliaries (e.g., (4R,5S)-(+)-cis-4,5-diphenyl-2-oxazolidinone) are often characterized primarily by optical rotation and NMR, lacking this level of atomic-resolution conformational data .
| Evidence Dimension | Absolute configuration and molecular geometry |
|---|---|
| Target Compound Data | Crystal data: monoclinic, space group C2, a = 20.2528(4), b = 6.7254(2), c = 10.6748(2) Å, β = 94.699(3)°, Z = 4; R(1) = 0.053 for 2043 observed reflections. |
| Comparator Or Baseline | (4R,5S)-(+)-cis-4,5-Diphenyl-2-oxazolidinone (CAS 86286-50-2): Typically characterized by [α]23/D −57±4° (c = 2 in chloroform) and NMR, without a published X-ray structure in standard vendor documentation. |
| Quantified Difference | Target compound provides atomic-resolution bond lengths and angles (±0.003 Å) and nonplanar ring conformation; comparator lacks this level of crystallographic definition in routine use. |
| Conditions | Single-crystal X-ray diffraction analysis at room temperature; crystal grown from pentane. |
Why This Matters
For research requiring unambiguous stereochemical assignment, such as patent prosecution or chiral method development, the availability of a published crystal structure reduces ambiguity and accelerates regulatory or publication workflows.
- [1] Moers, F. G., Smits, J. M. M., Beurskens, P. T., Thuring, J. W., & Zwanenburg, B. (1995). Journal of Chemical Crystallography, 25(7), 429-432. View Source
